molecular formula C17H29N5O B4512179 N-cyclooctyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

N-cyclooctyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No. B4512179
M. Wt: 319.4 g/mol
InChI Key: RNKRUZLSCHQBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide, commonly known as CAY10594, is a small molecule that has been extensively studied for its potential therapeutic applications. CAY10594 is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.

Mechanism of Action

CAY10594 is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. CAY10594 blocks the activation of the P2X7 receptor, thereby reducing inflammation and neurodegeneration.
Biochemical and physiological effects:
CAY10594 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. In addition, CAY10594 has been shown to have neuroprotective effects in animal models of neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using CAY10594 in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to specifically target the P2X7 receptor without affecting other purinergic receptors. One limitation of using CAY10594 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of CAY10594. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in various diseases, such as cancer and autoimmune disorders. Additionally, the potential use of CAY10594 in combination with other drugs for the treatment of various diseases should be explored.

Scientific Research Applications

CAY10594 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. CAY10594 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

N-cyclooctyl-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c23-17(19-16-6-4-2-1-3-5-7-16)15-10-8-14(9-11-15)12-22-13-18-20-21-22/h13-16H,1-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKRUZLSCHQBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCC(CC2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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